6-(2,4-DICHLORO-5-NITROPHENYL)-3-METHYL-1H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOLE
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Overview
Description
6-(2,4-DICHLORO-5-NITROPHENYL)-3-METHYL-1H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOLE is a complex heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-DICHLORO-5-NITROPHENYL)-3-METHYL-1H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOLE typically involves multiple steps. One common method starts with the preparation of 2,4-dichloro-5-nitroaniline, which is then subjected to cyclization reactions to form the triazole ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-(2,4-DICHLORO-5-NITROPHENYL)-3-METHYL-1H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOLE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, amines, and other functionalized derivatives that can be further explored for their biological activities .
Scientific Research Applications
6-(2,4-DICHLORO-5-NITROPHENYL)-3-METHYL-1H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOLE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(2,4-DICHLORO-5-NITROPHENYL)-3-METHYL-1H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The nitro and triazole groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Known for its high thermal stability and energetic properties.
3,6,7-Triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Exhibits remarkable stability and is used in the development of green explosives.
Uniqueness
6-(2,4-DICHLORO-5-NITROPHENYL)-3-METHYL-1H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOLE stands out due to its unique combination of nitro and triazole groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-(2,4-dichloro-5-nitrophenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N6O2/c1-4-14-15-10-13-9(16-17(4)10)5-2-8(18(19)20)7(12)3-6(5)11/h2-3H,1H3,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNAGQQYAALZDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1NC(=N2)C3=CC(=C(C=C3Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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